molecular formula C13H14FN3O B1386882 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide CAS No. 915087-26-2

4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide

Cat. No. B1386882
M. Wt: 247.27 g/mol
InChI Key: AAIGLIMPDRXLFW-UHFFFAOYSA-N
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Patent
US09388159B2

Procedure details

Sodium cyanide (1.47 g, 30 mmol) was added to a mixture of N-methyl 4-amino-2-fluorobenzamide (1.68 g, 10 mmol) and cyclobutanone (1.4 g, 20 mmol) in 90% acetic acid (20 ml). The reaction mixture was stirred at 80° C. for 24 hours. The mixture was washed with water and extracted with ethyl acetate. The organic layer was dried over magnesium sulfate and concentrated to dryness under vacuum. The solid was washed with a 50:50 mixture of ethyl ether and hexane (10 ml) to remove cyclobutanone cyanohydrin to afford after filtration B2 (2.19 g, 8.87 mmol, 89%). 1H NMR (CDCl3, 400 MHz) δ 1.87-1.95 (m, 1H), 2.16-2.27 (m, 1H), 2.35-2.41 (m, 2H), 2.76-2.83 (m, 2H), 2.97 (d, J=4.4 Hz, 3H), 4.68 (bs, 1H), 6.29 (dd, J=14.3, 1.8 Hz, 1H), 6.48 (dd, J=8.3, 1.8 Hz, 1H), 6.75 (q, J=4.4 Hz, 1H), 7.90 (dd, J=8.3, 8.3 Hz, 1H); 13C NMR (CDCl3, 100 MHz) δ 15.7, 26.7, 33.9, 49.4, 100.2 (d, J=29.5 Hz), 110.6, 111.0 (d, J=11.8 Hz), 133.1 (d, J=4.2 Hz), 148.4 (d, J=12.0 Hz), 162.0 (d, J=244.1 Hz), 164.4 (d, J=3.6 Hz).
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
B2
Quantity
2.19 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].[CH3:4][NH:5][C:6](=[O:15])[C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][C:8]=1[F:14].[C:16]1(=O)[CH2:19][CH2:18][CH2:17]1>C(O)(=O)C>[CH3:4][NH:5][C:6](=[O:15])[C:7]1[CH:12]=[CH:11][C:10]([NH:13][C:16]2([C:1]#[N:2])[CH2:19][CH2:18][CH2:17]2)=[CH:9][C:8]=1[F:14] |f:0.1|

Inputs

Step One
Name
Quantity
1.47 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
1.68 g
Type
reactant
Smiles
CNC(C1=C(C=C(C=C1)N)F)=O
Name
Quantity
1.4 g
Type
reactant
Smiles
C1(CCC1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
B2
Quantity
2.19 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under vacuum
WASH
Type
WASH
Details
The solid was washed with a 50:50 mixture of ethyl ether and hexane (10 ml)
CUSTOM
Type
CUSTOM
Details
to remove cyclobutanone cyanohydrin
CUSTOM
Type
CUSTOM
Details
to afford

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
CNC(C1=C(C=C(C=C1)NC1(CCC1)C#N)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.